8-Bromo-9-butyl-9H-purin-6-amine
Overview
Description
8-Bromo-9-butyl-9H-purin-6-amine is a useful research compound. Its molecular formula is C9H12BrN5 and its molecular weight is 270.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 8-Bromo-9-butyl-9H-purin-6-amine is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It is known to interact with its target, the heat shock protein hsp 90-alpha
Result of Action
This compound is known to inhibit DNA single-strand break repair in cells . This suggests that it may have potential applications in the field of oncology, where inhibiting DNA repair mechanisms can prevent the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
9H-Purin-6-amine, 8-bromo-9-butyl- is a DNA radiosensitizer that inhibits DNA single-strand break repair in cells .
Cellular Effects
The compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA single-strand break repair . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 9H-Purin-6-amine, 8-bromo-9-butyl- exerts its effects through its interaction with DNA. It acts as a radiosensitizer, enhancing the effects of radiation on DNA by inhibiting the repair of single-strand breaks . This can lead to changes in gene expression and potentially disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9H-Purin-6-amine, 8-bromo-9-butyl- on cells can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited .
Dosage Effects in Animal Models
The effects of 9H-Purin-6-amine, 8-bromo-9-butyl- can vary with different dosages in animal models. Specific information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is not currently available .
Transport and Distribution
Information on how 9H-Purin-6-amine, 8-bromo-9-butyl- is transported and distributed within cells and tissues is currently limited .
Subcellular Localization
Details on the subcellular localization of 9H-Purin-6-amine, 8-bromo-9-butyl- and its effects on activity or function are not currently available .
Properties
IUPAC Name |
8-bromo-9-butylpurin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN5/c1-2-3-4-15-8-6(14-9(15)10)7(11)12-5-13-8/h5H,2-4H2,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNNQOCJLMQVAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2N=C1Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469393 | |
Record name | 8-bromo-9-butyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202136-43-4 | |
Record name | 8-bromo-9-butyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-9-butyl-9H-purin-6-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SX4K72X7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.